3-Acetyl-2-fluoropyridine
Overview
Description
3-Acetyl-2-fluoropyridine is a chemical compound with the molecular formula C7H6FNO and a molecular weight of 139.13 . It is also known by other names such as 1-(2-fluoro-3-pyridinyl)ethanone . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-fluoropyridine consists of a six-membered pyridine ring with a fluorine atom at the 2-position and an acetyl group at the 3-position . The compound has a density of 1.2±0.1 g/cm^3 and a molar refractivity of 34.4±0.3 cm^3 .Physical And Chemical Properties Analysis
3-Acetyl-2-fluoropyridine is a colorless to yellow liquid with a density of 1.2±0.1 g/cm^3 . It has a boiling point of 232.4±20.0 °C at 760 mmHg and a flash point of 94.4±21.8 °C . The compound has a molar refractivity of 34.4±0.3 cm^3 and a molar volume of 118.4±3.0 cm^3 .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Solvent
Lastly, the compound’s properties make it a potential solvent for NMR spectroscopy. Its ability to dissolve a wide range of substances and its inertness under NMR conditions can provide clear and unambiguous spectra, which is crucial for the structural determination of organic compounds.
Each of these applications leverages the unique chemical structure of 3-Acetyl-2-fluoropyridine , which includes the acetyl functional group and the fluorine atom on the pyridine ring. These features make it a versatile compound in various fields of scientific research .
Safety and Hazards
3-Acetyl-2-fluoropyridine is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHTCBOJCVCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507653 | |
Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-fluoropyridine | |
CAS RN |
79574-70-2 | |
Record name | 1-(2-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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